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molecular formula C12H11N3 B8396855 11-Amino-5H-pyrrolo[2,1-c][1,4]benzodiazepine

11-Amino-5H-pyrrolo[2,1-c][1,4]benzodiazepine

Cat. No. B8396855
M. Wt: 197.24 g/mol
InChI Key: DJQBYPOVTUVVRC-UHFFFAOYSA-N
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Patent
US04192803

Procedure details

A mixture of 20 g. of 1-(o-nitrobenzyl)-2-pyrrolecarbonitrile [M. Artico et al.; See Example 1], 50 g. of zinc dust, 40 ml. of glacial acetic acid and 200 ml. of ethanol is stirred at room temperature for about 24 hr. The reaction mixture is filtered to remove unreacted zinc dust and the precipitate is washed with alcohol. The filtrate is chilled to 0° C. and the precipitated zinc salts are removed by filtration; this filtrate is then evaporated to a solid residue which is dissolved in methylene chloride and filtered again. The solvent is removed by evaporation and the residue crystallized by the addition of ether; the product is collected and 11-amino-5H-pyrrolo[2,1-c]-[1,4]benzodiazepine, m.p. 179°-181° C., is thereby obtained.
Name
1-(o-nitrobenzyl)-2-pyrrolecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN1CC[N:5]([C:8]2[C:14]3=[CH:15][CH:16]=[CH:17][N:13]3[CH2:12][C:11]3[CH:18]=[CH:19][CH:20]=[CH:21][C:10]=3[N:9]=2)CC1.C(O)(=O)C>[Zn].C(O)C>[NH2:5][C:8]1[C:14]2=[CH:15][CH:16]=[CH:17][N:13]2[CH2:12][C:11]2[CH:18]=[CH:19][CH:20]=[CH:21][C:10]=2[N:9]=1

Inputs

Step One
Name
1-(o-nitrobenzyl)-2-pyrrolecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)C1=NC2=C(CN3C1=CC=C3)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 20 g
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove unreacted zinc dust
WASH
Type
WASH
Details
the precipitate is washed with alcohol
CUSTOM
Type
CUSTOM
Details
the precipitated zinc salts are removed by filtration
CUSTOM
Type
CUSTOM
Details
this filtrate is then evaporated to a solid residue which
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue crystallized by the addition of ether
CUSTOM
Type
CUSTOM
Details
the product is collected

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=C(CN3C1=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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